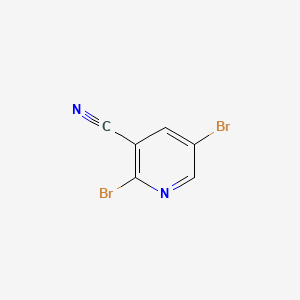

2,5-Dibromonicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2N2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRPXLRIRYXURL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679925 | |

| Record name | 2,5-Dibromopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214340-41-6 | |

| Record name | 2,5-Dibromopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dibromonicotinonitrile: Properties, Structure, and Reactivity

Abstract: This technical guide provides a comprehensive analysis of 2,5-Dibromonicotinonitrile (CAS No. 1214340-41-6), a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its core chemical and physical properties, provide a detailed structural elucidation through spectroscopic analysis, explore its reactivity with a focus on palladium-catalyzed cross-coupling reactions, and present a validated experimental protocol. This document is intended for researchers, chemists, and drug development professionals who utilize halogenated pyridines as key intermediates in the synthesis of complex molecular architectures.

Core Chemical Identity and Physicochemical Properties

This compound is a disubstituted pyridine derivative featuring two bromine atoms at the 2- and 5-positions and a nitrile functional group at the 3-position. This specific arrangement of electron-withdrawing and leaving groups makes it a highly versatile and reactive intermediate.[1] The pyridine ring is a fundamental motif in a vast number of pharmaceuticals and natural products, and its halogenated derivatives serve as crucial starting materials for introducing further functional diversity.[1]

Structural Representation

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized below. These properties are essential for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Reference |

| CAS Number | 1214340-41-6 | [2] |

| Molecular Formula | C₆H₂Br₂N₂ | [2] |

| Molecular Weight | 261.90 g/mol | [2] |

| Appearance | Solid (form may vary) | N/A |

| Storage | Inert atmosphere, room temperature | [2] |

Note: Experimental values for properties like melting point, boiling point, and solubility are not consistently reported in public literature and should be determined empirically.

Spectroscopic Profile and Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The expected data from key analytical techniques are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[3]

-

¹H NMR: The spectrum is expected to be simple, showing two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm).[4] The proton at the C4 position and the proton at the C6 position will appear as doublets due to coupling with each other. The specific chemical shifts are influenced by the anisotropic effects of the pyridine ring and the electronic effects of the bromine and nitrile substituents.

-

¹³C NMR: The spectrum will show six distinct signals for the six carbon atoms of the pyridine ring and the nitrile group. The carbons directly bonded to the electronegative bromine atoms (C2 and C5) and nitrogen atom (C2, C6) will be shifted downfield. The nitrile carbon (C≡N) typically appears in the δ 115-125 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[5] The IR spectrum of this compound is characterized by several key absorption bands.[6]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2240 - 2220 | Strong, Sharp | C≡N stretching (nitrile group) |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1100 | Medium | C-Br stretching |

| 900 - 675 | Strong | C-H out-of-plane bending |

The most diagnostic peak is the strong, sharp band in the 2240-2220 cm⁻¹ region, which is highly characteristic of the nitrile (C≡N) functional group.[6] Its presence is a definitive indicator of the compound's identity.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.[7]

-

Molecular Ion Peak (M⁺): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This results in a distinctive M, M+2, and M+4 peak pattern with an approximate intensity ratio of 1:2:1. For this compound (C₆H₂Br₂N₂), this cluster will be centered around m/z 260, 262, and 264.

-

Fragmentation: Common fragmentation pathways under electron ionization (EI) would likely involve the loss of a bromine atom ([M-Br]⁺) or the nitrile group ([M-CN]⁺). Further fragmentation of the pyridine ring may also be observed.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its two C-Br bonds and the activating effect of the nitrile group and ring nitrogen.

Palladium-Catalyzed Cross-Coupling Reactions

Halogenated pyridines are exceptionally valuable substrates for palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation.[8][9]

-

Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming biaryl compounds.[8] this compound can react with arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃, K₂CO₃) to selectively substitute one or both bromine atoms.[10] The C2-Br bond is generally more reactive than the C5-Br bond towards oxidative addition to the Pd(0) catalyst, allowing for regioselective and stepwise functionalization.[11]

-

Other Cross-Couplings: This scaffold is also amenable to other important transformations, including the Sonogashira coupling (with terminal alkynes), Buchwald-Hartwig amination (with amines), and Stille coupling (with organostannanes), providing access to a vast array of complex substituted pyridines.

Significance in Medicinal Chemistry

The pyridine nucleus is a privileged scaffold in drug discovery.[12] this compound serves as a key starting material for building molecules with potential therapeutic applications. Its ability to undergo selective, sequential cross-coupling reactions allows for the controlled and divergent synthesis of compound libraries for lead discovery and optimization in pharmaceutical research.[13] The nitrile group itself can be a pharmacophore or can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic possibilities.

Exemplary Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for the regioselective synthesis of 5-Bromo-2-(4-methoxyphenyl)nicotinonitrile, demonstrating the practical application of this compound.

Objective: To selectively functionalize the more reactive C2 position while leaving the C5 bromine intact for potential subsequent reactions.

Materials and Equipment

-

This compound (1.0 eq.)

-

4-Methoxyphenylboronic acid (1.1 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.)

-

Potassium Carbonate (K₂CO₃) (2.5 eq.)

-

Toluene and Water (4:1 mixture)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure

-

Inerting the System: Assemble a round-bottom flask with a magnetic stir bar and condenser. Purge the entire system with an inert gas (e.g., Nitrogen) for 10-15 minutes.

-

Reagent Addition: Under a positive flow of inert gas, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ to the flask.

-

Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the desired product.

Workflow Diagram

Caption: Experimental workflow for a regioselective Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound is a chemical that must be handled with appropriate safety precautions in a laboratory setting. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[14]

| Hazard Class | GHS Statement | Precautionary Measures |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/clothing/eye protection.[15] |

| Skin Irritation | Causes skin irritation. | P264: Wash skin thoroughly after handling.[15] |

| Eye Irritation | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15] |

| Target Organ Toxicity | May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[15] |

Handling Recommendations:

-

Always use this compound within a chemical fume hood.[14]

-

Ensure that eyewash stations and safety showers are readily accessible.[14]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

-

Incompatible with strong oxidizing agents and strong acids.[14]

Conclusion

This compound is a high-value chemical intermediate with a well-defined structural and spectroscopic profile. Its true power lies in its reactivity, particularly in modern palladium-catalyzed cross-coupling reactions, which allow for the precise and selective construction of complex, functionalized pyridine derivatives. This versatility makes it an indispensable tool for researchers in medicinal chemistry and materials science, enabling the efficient synthesis of novel compounds with significant potential. A thorough understanding of its properties, reactivity, and handling requirements is paramount to its safe and effective utilization in the laboratory.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Fisher Scientific. (2024, April 1). Safety Data Sheet.

- Fisher Scientific. (2009, August 20). Safety Data Sheet.

- Fisher Scientific. (2014, November 7). Safety Data Sheet.

- Fisher Scientific. (2014, November 7). Safety Data Sheet.

- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.

- The Royal Society of Chemistry. (n.d.). Table of Contents.

- BLD Pharm. (n.d.). 1214340-41-6|this compound.

- Benchchem. (n.d.). This compound | 1214340-41-6.

- UTSC. (n.d.). IR Spectroscopy. Chemistry Online @ UTSC.

- Chemguide. (n.d.). high resolution nuclear magnetic resonance (nmr) spectra.

- Michigan State University. (n.d.). Proton NMR Table.

- Benchchem. (2025). An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 6-Bromonicotinonitrile.

- Atkinson, D. (2011, December 17). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube.

- Ikram, H. M., et al. (2015). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 20(4), 5202-5214.

- MDPI. (n.d.). Advances in Cross-Coupling Reactions.

- Benchchem. (2025). A Comparative Kinetic Analysis of 6-Bromonicotinonitrile Reactions: A Guide for Researchers.

- Dömling, A. (2002). Multicomponent reactions--opportunities for the pharmaceutical industry. Angewandte Chemie International Edition in English, 41(16), 2940-2941.

- Rasool, N., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(4), 5202-5214.

- Daina, A., & Zoete, V. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 547-567.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1214340-41-6|this compound|BLD Pharm [bldpharm.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Proton NMR Table [www2.chemistry.msu.edu]

- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi-res.com [mdpi-res.com]

- 10. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Multicomponent reactions - opportunities for the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Strategic Value of a Polyfunctional Pyridine Scaffold

An In-Depth Technical Guide to 2,5-Dibromonicotinonitrile (CAS 1214340-41-6): Properties, Synthesis, and Applications in Modern Drug Discovery

In the landscape of modern medicinal chemistry and materials science, the pyridine ring is a cornerstone scaffold, prevalent in numerous active pharmaceutical ingredients (APIs) and functional materials.[1] Among the vast array of pyridine derivatives, multi-substituted nicotinonitriles—pyridines bearing a cyano group at the 3-position—are of particular interest due to the synthetic versatility of the nitrile moiety.[2][3] this compound (CAS 1214340-41-6) emerges as a highly valuable, yet specialized, building block. Its structure is strategically primed for sequential and regioselective functionalization. The presence of two bromine atoms at electronically distinct positions (C2 and C5) and a versatile cyano group provides researchers with a powerful tool for constructing complex molecular architectures.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound. It delves into its physicochemical properties, plausible synthetic strategies, key reactivity patterns, and its significant potential as a scaffold in the synthesis of novel bioactive compounds.

Physicochemical & Spectroscopic Profile

The fundamental properties of this compound are summarized below. This data is compiled from chemical supplier databases and structural analysis.[4][5][6]

| Property | Value | Source |

| CAS Number | 1214340-41-6 | [4][5][6] |

| Molecular Formula | C₆H₂Br₂N₂ | [4] |

| Molecular Weight | 261.90 g/mol | [5][6] |

| IUPAC Name | 2,5-Dibromo-3-pyridinecarbonitrile | N/A |

| Synonyms | 2,5-Dibromo-3-cyanopyridine | N/A |

| Appearance | Powder or solid | [4] |

| Storage | Store under inert atmosphere at room temperature | [5] |

Spectroscopic Signature Analysis

While specific spectral data is typically proprietary to suppliers, a theoretical analysis based on the molecule's structure allows for the prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and structural confirmation.

| Technique | Feature | Expected Characteristics |

| FT-IR | C≡N Stretch | Strong, sharp absorption peak around 2220-2240 cm⁻¹.[7] |

| C=C/C=N Stretch | Multiple peaks in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring. | |

| C-Br Stretch | Peaks in the fingerprint region, typically below 700 cm⁻¹. | |

| ¹H NMR | Aromatic Protons | Two signals are expected in the aromatic region (δ 7.5-9.0 ppm). The proton at C4 will likely be a doublet, coupled to the proton at C6. The proton at C6 will also be a doublet. The exact chemical shifts are influenced by the deshielding effects of the nitrogen atom and the halogens. |

| ¹³C NMR | Aromatic Carbons | Six distinct signals are expected. The carbon of the nitrile group (C≡N) would appear around δ 115-120 ppm. The carbon atoms attached to bromine (C2, C5) will be significantly shifted. The remaining three pyridine ring carbons will appear in the typical aromatic region (δ 120-155 ppm).[8] |

| Mass Spec. | Molecular Ion | A characteristic isotopic pattern for two bromine atoms (M+, M+2, M+4 peaks) will be observed, centered around m/z 260, 262, and 264, with a relative intensity ratio of approximately 1:2:1.[7] |

Proposed Synthesis Methodology

The direct synthesis of this compound is not extensively detailed in peer-reviewed literature, but a logical and effective route can be designed based on established pyridine chemistry. The most direct approach involves the controlled bromination of a suitable nicotinonitrile precursor.[3]

Protocol: Direct Bromination of 3-Cyanopyridine

This proposed protocol leverages the direct C-H functionalization of 3-cyanopyridine (nicotinonitrile). The reaction must be carefully controlled to achieve the desired 2,5-disubstitution pattern, as the pyridine ring's reactivity is modulated by the electron-withdrawing cyano group and the ring nitrogen.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add 3-cyanopyridine (1.0 eq.).[9][10]

-

Solvent Addition: Add a suitable solvent such as concentrated sulfuric acid or oleum, which acts as both the solvent and a catalyst to activate the ring towards electrophilic substitution.

-

Brominating Agent: Slowly add N-Bromosuccinimide (NBS) or liquid bromine (Br₂) (2.2 eq.) via the dropping funnel. The addition should be performed at a low temperature (0-5 °C) to control the reaction's exothermicity.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization & Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8. This will likely cause the product to precipitate. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Acidic Medium: The strong acid protonates the ring nitrogen, which deactivates the ring towards electrophilic substitution. However, it also facilitates the formation of the brominating electrophile. This balance is key for achieving substitution.

-

Controlled Temperature: Bromination is an exothermic process. Low-temperature addition prevents runaway reactions and the formation of over-brominated byproducts.

Versatility of the Nitrile Group

The cyano group at C3 is a key synthetic handle that can be transformed into a variety of other functional groups, further expanding the molecular diversity achievable from this scaffold. [3]* Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxamide or carboxylic acid.

-

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic center and a key linker for further derivatization.

-

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form fused heterocyclic systems, such as naphthyridines. [2]

Applications in Research and Drug Development

The true value of this compound is realized in its application as a scaffold for generating libraries of complex molecules for screening in drug discovery programs. [11][12][13]The ability to install different functionalities at the 2- and 5-positions allows for a systematic exploration of the chemical space around the core pyridine ring.

Example Application Workflow: Kinase Inhibitor Synthesis

Many kinase inhibitors feature a substituted heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. This compound is an ideal starting point for such a synthesis.

-

Step 1 (Suzuki Coupling at C2): A Suzuki reaction is performed to install an aryl or heteroaryl group at the C2 position. This group can be designed to interact with the "hinge" region of a kinase.

-

Step 2 (Buchwald-Hartwig Amination at C5): The remaining bromine at C5 is then subjected to a Buchwald-Hartwig amination to introduce a substituted amine. This part of the molecule often extends out towards the solvent-exposed region, providing a handle to modulate solubility and pharmacokinetic properties.

-

Step 3 (Nitrile Modification): The nitrile can be retained as a hydrogen bond acceptor or reduced to an aminomethyl group to serve as a basic anchoring point.

This modular approach allows for the rapid synthesis of a library of analogs by simply changing the boronic acid and the amine used in the two coupling steps.

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 1214340-41-6 is not publicly available, data from closely related brominated pyridines and nicotinonitriles can be used to establish prudent laboratory practices. [14][15]These compounds are generally classified as hazardous.

| Hazard Class | Precautionary Statement |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion/Irritation | Causes skin irritation. [15] |

| Eye Damage/Irritation | Causes serious eye irritation. [15] |

| STOT-SE | May cause respiratory irritation. [14][15] |

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. [14][15]* Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles that meet OSHA or EN166 standards. [14]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents and acids. [15]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow it to enter the environment. [14]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a gateway to vast and diverse chemical space. Its key strengths—the differential reactivity of its two C-Br bonds and the synthetic versatility of its nitrile group—make it an exceptionally powerful tool for medicinal chemists and materials scientists. By enabling the modular and sequential construction of complex, highly substituted pyridine scaffolds, it accelerates the discovery and optimization of novel molecules with significant potential in drug development and beyond. Proper understanding of its reactivity and adherence to strict safety protocols are essential for harnessing the full potential of this valuable compound.

References

- Iwai, K., Yamauchi, H., Yokoyama, S., & Nishiwaki, N. (n.d.).

- Benchchem. (n.d.). This compound | 1214340-41-6. Benchchem.

- ProQuest. (n.d.). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. ProQuest.

- Zibo Hangyu Biotechnology Development Co., Ltd. (n.d.). This compound, CasNo.1214340-41-6. Guidechem.

- Fisher Scientific. (2024). Safety Data Sheet for 5-Bromonicotinoyl chloride. Fisher Scientific.

- BLD Pharm. (n.d.). 1214340-41-6|this compound. BLD Pharm.

- ChemicalBook. (n.d.).

- Fisher Scientific. (2009). Safety Data Sheet for 5-Bromonicotinonitrile. Fisher Scientific.

- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.

- Sigma-Aldrich. (n.d.). Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions. Sigma-Aldrich.

- Sigma-Aldrich. (2024). Safety Data Sheet for 5-Bromo-2-fluorobenzonitrile. Sigma-Aldrich.

- NIH. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC.

- Filo. (2025). Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13C NMR, and 1H NMR). Filo.

- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?.

- Sigma-Aldrich. (n.d.). 5-Bromo-3-cyanopyridine 97%. Sigma-Aldrich.

- Ottokemi. (n.d.). 3-Cyanopyridine, 98%. Ottokemi.

- PubMed. (2014). Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity. PubMed.

- MDPI. (n.d.). Special Issue “The Role of Natural Products in Drug Discovery”. MDPI.

- PubMed. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed.

Sources

- 1. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound, CasNo.1214340-41-6 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 5. 1214340-41-6|this compound|BLD Pharm [bldpharm.com]

- 6. 1214340-41-6 | CAS DataBase [chemicalbook.com]

- 7. Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13.. [askfilo.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-Cyanopyridine, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 10. 3-Cyanopyridine CAS#: 100-54-9 [amp.chemicalbook.com]

- 11. Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 2,5-Dibromonicotinonitrile

Abstract

2,5-Dibromonicotinonitrile, also known as 2,5-dibromo-3-cyanopyridine, is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique trifunctional structure, featuring a pyridine core, two bromine atoms, and a nitrile group, offers multiple reaction sites for the construction of complex molecular architectures. The bromine atoms serve as versatile handles for cross-coupling reactions, while the nitrile group can be transformed into various other functionalities or participate in cycloaddition reactions. This guide provides a comprehensive overview of a robust and scientifically validated synthetic pathway to this compound, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and offer insights into process optimization and causality behind experimental choices.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals.[1] The addition of bromine atoms at the 2- and 5-positions of the nicotinonitrile framework creates a highly valuable intermediate. These positions are susceptible to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the facile introduction of aryl, alkyl, amine, and alkyne moieties. The nitrile functional group is a cornerstone of organic synthesis, serving as a precursor to amines, carboxylic acids, amides, and tetrazoles, and is a key component in the synthesis of various heterocyclic rings.[2] This trifecta of reactive sites makes this compound an ideal starting point for generating diverse libraries of compounds for screening and lead optimization in drug discovery programs.

Primary Synthesis Pathway: A Two-Step Approach from 2-Aminonicotinonitrile

After a thorough review of synthetic strategies, the most chemically sound and efficient pathway for the synthesis of this compound (3) commences with the commercially available precursor, 2-aminonicotinonitrile (1). This multi-step sequence leverages classical, well-understood transformations in heterocyclic chemistry, ensuring reliability and scalability.

The overall strategy is as follows:

-

Step 1: Regioselective Bromination of 2-aminonicotinonitrile (1) to yield 2-amino-5-bromo-3-cyanopyridine (2).

-

Step 2: Sandmeyer Reaction to convert the amino group of intermediate (2) into a bromo group, affording the final product, this compound (3).

This pathway is advantageous because it strategically installs the substituents in a controlled manner, avoiding the formation of difficult-to-separate isomers that could arise from direct bromination of nicotinonitrile.

Caption: High-level overview of the two-step synthesis pathway.

Part 1: Regioselective Bromination of 2-Aminonicotinonitrile

Mechanistic Rationale & Experimental Causality

The first step involves an electrophilic aromatic substitution on the 2-aminonicotinonitrile ring. The amino group (-NH₂) at the C2 position is a potent activating group, which significantly increases the electron density of the pyridine ring and directs incoming electrophiles to the ortho (C3) and para (C5) positions.

-

Regioselectivity: While both the C3 and C5 positions are activated, the C5 position is sterically more accessible. Furthermore, the C3 position is adjacent to both the activating amino group and the deactivating nitrile group, leading to competing electronic effects. Consequently, bromination occurs with high regioselectivity at the C5 position, which is para to the strongly activating amino group.

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often the reagent of choice for such transformations. It serves as a source of electrophilic bromine (Br⁺) under mild conditions, minimizing the risk of over-bromination and the formation of byproducts like 2-amino-3,5-dibromopyridine, a common issue when using elemental bromine (Br₂) with highly activated rings.[3] The reaction is typically performed in a polar aprotic solvent like acetonitrile or DMF.

Detailed Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-cyanopyridine (2)

Materials:

-

2-Aminonicotinonitrile (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (CH₃CN)

-

Stir bar, round-bottom flask, condenser

-

Ice bath

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 2-aminonicotinonitrile (1.0 eq) and dissolve it in acetonitrile (approx. 10 mL per gram of starting material).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Add water to the residue and stir for 30 minutes. The product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-bromo-3-cyanopyridine (2). The product can often be used in the next step without further purification.

Part 2: Sandmeyer Reaction for the Synthesis of this compound

Mechanistic Rationale & Experimental Causality

The Sandmeyer reaction is a cornerstone transformation in aromatic chemistry for converting an aryl amine into an aryl halide. The reaction proceeds via a two-stage mechanism:

-

Diazotization: The primary aromatic amine (2-amino-5-bromo-3-cyanopyridine) is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrobromic acid (HBr). This converts the amino group into a highly unstable diazonium salt (-N₂⁺). The diazonium group is an excellent leaving group, as its departure results in the formation of highly stable dinitrogen gas (N₂).

-

Copper-Catalyzed Nucleophilic Substitution: The diazonium salt is then treated with a copper(I) halide, in this case, copper(I) bromide (CuBr). The copper(I) species acts as a catalyst, facilitating a single-electron transfer (SET) to the diazonium salt. This generates an aryl radical and dinitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.

Caption: Experimental workflow for the Sandmeyer reaction step.

Detailed Experimental Protocol: Synthesis of this compound (3)

Materials:

-

2-Amino-5-bromo-3-cyanopyridine (2) (1.0 eq)

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂) (1.1 eq)

-

Copper(I) bromide (CuBr) (catalytic to stoichiometric amounts can be used)

-

Diethyl ether or Dichloromethane for extraction

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Stir bar, beaker, flask

-

Ice-salt bath

Procedure:

-

In a beaker, prepare a solution of copper(I) bromide in 48% HBr.

-

In a separate reaction flask equipped with a magnetic stir bar and a thermometer, suspend 2-amino-5-bromo-3-cyanopyridine (2) (1.0 eq) in 48% HBr.

-

Cool the suspension to 0-5 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water.

-

Add the sodium nitrite solution dropwise to the stirred suspension of the amine, maintaining the temperature between 0-5 °C. The formation of the diazonium salt is often accompanied by a slight color change. Stir for 30 minutes at this temperature after the addition is complete.

-

Slowly add the cold diazonium salt solution to the previously prepared CuBr/HBr solution. Vigorous evolution of nitrogen gas will be observed.

-

Allow the reaction mixture to stir and warm to room temperature over 1-2 hours.

-

Once the gas evolution ceases, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the aqueous layer with diethyl ether or dichloromethane (3x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure product.

Data Summary & Pathway Comparison

The described two-step pathway is the most direct and regioselective route reported. An alternative, the direct bromination of nicotinonitrile, is generally not favored due to the severe deactivation of the pyridine ring by the electron-withdrawing nitrile group, which would require harsh reaction conditions and likely result in poor yields and a mixture of isomers.

| Parameter | Pathway: From 2-Aminonicotinonitrile | Hypothetical Pathway: From Nicotinonitrile |

| Starting Material | 2-Aminonicotinonitrile | Nicotinonitrile |

| Number of Steps | 2 | 1 |

| Key Transformations | Electrophilic Bromination, Sandmeyer Reaction | Electrophilic Di-bromination |

| Regiocontrol | Excellent | Poor to Moderate |

| Reaction Conditions | Mild to Moderate | Harsh (e.g., oleum, high temp) |

| Expected Overall Yield | Good to Excellent | Low |

| Scalability | High | Low |

| Key Advantage | High selectivity, reliable transformations | Fewer steps (theoretically) |

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a two-step sequence starting from 2-aminonicotinonitrile. This pathway leverages the directing effect of the amino group for a highly regioselective bromination, followed by a robust Sandmeyer reaction to install the second bromine atom. This method provides excellent control over the substitution pattern, utilizes well-established and scalable chemical reactions, and avoids the formation of intractable isomeric mixtures. This in-depth guide provides the necessary technical details and mechanistic understanding for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and materials science.

References

- Organic Syntheses Procedure for Nicotinonitrile - Provides background on the synthesis of the core nicotinonitrile structure.

- CN110759858A - Synthesis method of 2, 5-dibromopyridine - Details a similar Sandmeyer reaction for a related pyridine deriv

- CN105061301A - Synthesis method of 2,5-dibromopyridine - Describes the synthesis of 2,5-dibromopyridine from 2-aminopyridine, showcasing the bromin

- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH - Comprehensive overview of palladium-catalyzed cyanation, a key class of reaction for nitrile synthesis.

- Sandmeyer reaction - Wikipedia - Authoritative overview of the Sandmeyer reaction mechanism and applic

- EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Discusses the challenges of brominating aminopyridines, including the form

- Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review - Highlights the importance of the nicotinonitrile scaffold in drug discovery.

- Significance of Nitrile Functionality in Organic Synthesis - Discusses the vers

Sources

2,5-Dibromonicotinonitrile molecular weight and formula

An In-Depth Technical Guide to 2,5-Dibromonicotinonitrile: Molecular Formula and Weight

Introduction

This compound is a halogenated heterocyclic compound that serves as a critical building block in organic synthesis. For researchers and scientists in drug development and materials science, the precise characterization of such reagents is paramount to ensuring the accuracy and reproducibility of experimental outcomes. This guide provides a detailed technical overview of the fundamental physicochemical properties of this compound, focusing on its molecular formula and weight, and outlines a standard protocol for their experimental verification.

Molecular Identity and Structure

The foundation of any chemical synthesis or analysis begins with an unambiguous understanding of the molecule's composition and structure.

Chemical Formula

The molecular formula for this compound is C₆H₂Br₂N₂ [1]. This formula delineates the elemental composition of one molecule:

-

Carbon (C): 6 atoms

-

Hydrogen (H): 2 atoms

-

Bromine (Br): 2 atoms

-

Nitrogen (N): 2 atoms

The presence of two bromine atoms is a defining feature, significantly influencing the compound's reactivity and its analytical signature, particularly in mass spectrometry.

Molecular Structure and Systematics

This compound consists of a pyridine ring substituted at the 2nd and 5th positions with bromine atoms and at the 3rd position with a nitrile (-C≡N) group.

-

Systematic IUPAC Name: 2,5-Dibromo-3-pyridinecarbonitrile

-

CAS Number: 1214340-41-6[1]

The Chemical Abstracts Service (CAS) number is a unique identifier that allows for unambiguous referencing of this specific chemical substance across different databases and publications.

Caption: Molecular structure of this compound.

Physicochemical Properties

A precise molecular weight is essential for stoichiometric calculations in reaction planning and for the interpretation of analytical data.

Molecular Weight

The molecular weight (MW) of this compound is 261.90 g/mol [1][2]. This value is calculated by summing the atomic weights of all atoms in the molecular formula (C₆H₂Br₂N₂), using the isotopic abundances of each element as found in nature.

-

Carbon: 6 x 12.011 u = 72.066 u

-

Hydrogen: 2 x 1.008 u = 2.016 u

-

Bromine: 2 x 79.904 u = 159.808 u

-

Nitrogen: 2 x 14.007 u = 28.014 u

-

Total Molecular Weight: 261.904 u (or g/mol )

Key Data Summary

The core identifying information for this compound is summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂Br₂N₂ | [1] |

| Molecular Weight | 261.90 g/mol | [1][2] |

| CAS Number | 1214340-41-6 | [1] |

Experimental Verification Protocol

Trust in a chemical reagent is built upon rigorous, verifiable data. The molecular weight of this compound can be definitively confirmed using mass spectrometry. This section provides a generalized protocol for this purpose.

Protocol: Molecular Weight Confirmation via ESI-MS

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar organic molecules without causing significant fragmentation, allowing for the clear observation of the molecular ion.

Objective: To verify the molecular weight of a supplied sample of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound sample.

-

Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. The choice of solvent is critical; it must fully dissolve the analyte and be compatible with the ESI source.

-

Perform a serial dilution of the stock solution to a final concentration of ~1-10 µg/mL in a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid is added to promote protonation, facilitating ionization in positive ion mode.

-

-

Instrument Setup (Direct Infusion):

-

Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

-

Set the ESI source to operate in Positive Ion Mode . Nicotinonitriles possess a basic nitrogen atom on the pyridine ring that is readily protonated ([M+H]⁺).

-

Set key source parameters: capillary voltage (~3-4 kV), cone voltage (20-30 V), source temperature (~120-150 °C), and desolvation gas flow. These parameters are optimized to achieve stable spray and efficient ionization while minimizing in-source fragmentation.

-

-

Data Acquisition:

-

Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range, for instance, m/z 100-400, to ensure the expected molecular ion is observed.

-

Expected Results and Interpretation

The primary goal is to observe the protonated molecular ion, [M+H]⁺. Given the molecular weight of 261.90 g/mol , the expected m/z value would be approximately 262.91.

A crucial confirmatory feature will be the isotopic pattern . Bromine has two stable isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance), separated by two mass units. For a dibrominated compound, this results in a characteristic triplet pattern for the molecular ion cluster:

-

[M+H]⁺: Contains two ⁷⁹Br atoms. (Relative Intensity: ~25%)

-

[M+2+H]⁺: Contains one ⁷⁹Br and one ⁸¹Br atom. (Relative Intensity: ~50%)

-

[M+4+H]⁺: Contains two ⁸¹Br atoms. (Relative Intensity: ~25%)

Observing this 1:2:1 intensity ratio for a triplet of peaks separated by 2 m/z units provides unambiguous confirmation that the analyte contains two bromine atoms, thus validating the identity of this compound.

Caption: Workflow for ESI-MS verification of molecular weight.

Conclusion

The molecular formula (C₆H₂Br₂N₂) and molecular weight (261.90 g/mol ) are foundational data points for the effective use of this compound in research and development. These properties, coupled with unique identifiers like its CAS number, ensure clear communication and sourcing. The identity and purity of this reagent should always be validated through standard analytical techniques, such as mass spectrometry, where the characteristic isotopic signature of the two bromine atoms provides a definitive confirmation of its structure.

References

- BLD Pharm. (n.d.). This compound.

- BLD Pharm. (n.d.). 2,6-Dibromoisonicotinonitrile.

Sources

Spectroscopic data of 2,5-Dibromonicotinonitrile (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 2,5-Dibromonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its utility in forming carbon-carbon and carbon-heteroatom bonds makes it a key intermediate in the synthesis of complex molecular architectures.[1] Accurate and unambiguous characterization of this starting material is paramount to ensure the identity, purity, and success of subsequent synthetic steps.

This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the key spectroscopic data for this compound. While direct, fully-assigned experimental spectra for this specific compound are not always publicly cataloged, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a reliable and detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the correct assignment of spectroscopic signals. The structure of this compound with standard IUPAC numbering for the pyridine ring is presented below. This numbering scheme will be used for all subsequent spectral assignments.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, a definitive structural assignment can be made.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be simple and highly informative, showing signals only for the two protons on the aromatic ring.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) | Integration | Assignment |

| ~ 8.6 | Doublet (d) | ~ 2.5 Hz | 1H | H-6 |

| ~ 8.0 | Doublet (d) | ~ 2.5 Hz | 1H | H-4 |

Interpretation:

-

Chemical Shifts: The pyridine ring is an electron-deficient aromatic system, causing its protons to resonate at a downfield (higher ppm) chemical shift compared to benzene. The presence of three electron-withdrawing substituents (two bromines and a nitrile group) further deshields the remaining protons, pushing their signals significantly downfield.[2] The proton at the C-6 position (H-6) is adjacent to the ring nitrogen, leading to the most substantial downfield shift.

-

Multiplicity: The two protons, H-4 and H-6, are not adjacent but are coupled to each other through four bonds (a meta-coupling). This results in both signals appearing as doublets with a small coupling constant (J), typically in the range of 2-3 Hz.[2]

-

Integration: The integral for each signal will correspond to one proton, confirming the presence of two distinct protons on the aromatic ring.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. Due to the lack of symmetry in this compound, six distinct signals are expected.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~ 152 | C-6 | Carbon adjacent to nitrogen, deshielded. |

| ~ 145 | C-4 | Aromatic CH carbon, deshielded by adjacent substituents. |

| ~ 135 | C-2 | Carbon attached to bromine and adjacent to nitrogen. |

| ~ 125 | C-5 | Carbon attached to bromine. |

| ~ 115 | C-3 | Carbon bearing the nitrile group.[3] |

| ~ 114 | -C≡N | Characteristic chemical shift for a nitrile carbon.[4] |

Interpretation:

-

Aromatic Carbons: The chemical shifts of the ring carbons are influenced by the electronegativity of the attached atoms and their position relative to the nitrogen. Carbons directly bonded to electronegative bromine atoms (C-2, C-5) and the nitrogen atom (C-2, C-6) are shifted downfield.

-

Nitrile Carbons: The quaternary carbon of the nitrile group (-C≡N) has a characteristic chemical shift in the 110-125 ppm range. The ring carbon to which it is attached (C-3) is also found in a predictable region.[3][4]

Experimental Protocol for NMR Analysis

This protocol provides a standardized workflow for acquiring high-quality NMR spectra.

Caption: Standard workflow for NMR sample preparation and data acquisition.[5][6]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[7] The IR spectrum of this compound is dominated by absorptions from the nitrile group and the substituted aromatic ring.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretching[8] |

| 2240 - 2220 | Strong, Sharp | C≡N stretching (nitrile group)[9] |

| 1580 - 1450 | Medium-Strong | C=C and C=N ring stretching vibrations[9] |

| ~1100 | Medium | C-Br stretching |

Interpretation:

-

Nitrile Stretch (C≡N): The most diagnostic peak in the spectrum is the strong and sharp absorption in the 2240-2220 cm⁻¹ region.[9] The conjugation with the aromatic ring places it in this specific range. Its presence is a definitive confirmation of the nitrile functional group.

-

Aromatic Ring Vibrations: The C-H stretching vibrations of the two protons on the pyridine ring are expected to appear just above 3000 cm⁻¹.[8] A series of absorptions in the 1580-1450 cm⁻¹ region correspond to the stretching vibrations of the C=C and C=N bonds within the aromatic ring.

-

Carbon-Bromine Stretch (C-Br): The C-Br stretching vibration typically appears in the fingerprint region of the spectrum (below 1500 cm⁻¹). This absorption is often of medium intensity and can be found around 1100 cm⁻¹.[5]

Experimental Protocol for ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing solid samples.[5]

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal (e.g., diamond or ZnSe). This is crucial to subtract interferences from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[10] For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₆H₂Br₂N₂

-

Monoisotopic Mass: 263.86 g/mol

-

Molecular Ion (M⁺): The most telling feature in the mass spectrum will be the molecular ion cluster. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. A molecule with two bromine atoms will exhibit a characteristic triplet of peaks (M, M+2, M+4) with relative intensities of approximately 1:2:1. This pattern is a definitive signature for a dibrominated compound.

-

m/z ~264: [C₆H₂⁷⁹Br₂N₂]⁺

-

m/z ~266: [C₆H₂⁷⁹Br⁸¹BrN₂]⁺

-

m/z ~268: [C₆H₂⁸¹Br₂N₂]⁺

-

Proposed Fragmentation Pathway:

Upon ionization, the molecular ion can undergo fragmentation. Likely fragmentation pathways include the loss of a bromine radical or the loss of hydrogen cyanide (HCN).

Caption: Proposed major fragmentation pathways for this compound.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing volatile and thermally stable compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Injector: Inject 1 µL of the solution into the GC, typically at a temperature of 250 °C.

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Employ a temperature gradient, for example, starting at 100 °C and ramping up to 280 °C at 10 °C/min.

-

-

MS Detection:

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 50-350.

-

Interface Temperature: Maintain the GC-MS interface at ~280 °C to prevent condensation.

-

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. The ¹H NMR spectrum confirms the presence and connectivity of the two aromatic protons. The ¹³C NMR spectrum identifies all six unique carbon environments. IR spectroscopy provides definitive evidence for the key nitrile functional group and the aromatic ring. Finally, mass spectrometry confirms the molecular weight and, crucially, the presence of two bromine atoms through its characteristic isotopic pattern. Together, these techniques form a self-validating system for confirming the structure and purity of this important synthetic intermediate.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0240555).

- ResearchGate. (n.d.). 13C NMR spectra of compounds 2-5 [Table].

- Bingol, K., et al. (2014). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. PLoS ONE, 9(5), e98495.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- University of Calgary. (n.d.). 13C-NMR.

- Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide.

- The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.

- Westin, J. (n.d.). Infrared (IR) spectroscopy. Jack Westin.

- Atkinson, D. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube.

- University of Cambridge. (n.d.). H NMR Spectroscopy.

- University of Toronto Scarborough. (n.d.). IR Spectroscopy.

- Chemistry LibreTexts. (2019). 3.2: IR Spectroscopy.

- Leis, H.-J., & Gorker, A. (2018). Advanced tandem mass spectrometry in metabolomics and lipidomics—methods and applications. Analytical and Bioanalytical Chemistry, 410(23), 5647-5679.

- Cenmed Enterprises. (n.d.). 2 5 Dibromonicotinonitrile.

- ResearchGate. (n.d.). Fragmentation of toxicologically relevant drugs in negative-ion liquid chromatography – tandem mass spectrometry [Request PDF].

Sources

- 1. benchchem.com [benchchem.com]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Advanced tandem mass spectrometry in metabolomics and lipidomics—methods and applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,5-Dibromonicotinonitrile in Organic Solvents

Introduction

2,5-Dibromonicotinonitrile is a halogenated pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, characterized by a pyridine ring substituted with two bromine atoms and a nitrile group, imparts a unique combination of polarity and reactivity. A thorough understanding of its solubility in organic solvents is paramount for researchers, scientists, and drug development professionals. Solubility data is critical for optimizing reaction conditions, designing efficient purification strategies (such as crystallization), and developing suitable formulations.[1]

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will present a qualitative solubility profile based on established chemical principles. More importantly, it will furnish a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data tailored to their specific needs.

Qualitative Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound possesses a polar pyridine ring and a polar nitrile group, alongside two relatively nonpolar bromine substituents. This combination suggests a degree of solubility in a range of organic solvents. The anticipated qualitative solubility is summarized in the table below.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Generally Soluble to Moderately Soluble | The high dipole moment of these solvents can effectively solvate the polar pyridine and nitrile functionalities of the molecule. |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hydroxyl group of protic solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderately to Sparingly Soluble | These solvents have moderate polarity and can interact with the polar and nonpolar regions of the molecule. |

| Nonpolar | Toluene, Hexanes, Diethyl ether | Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for significant interaction with nonpolar solvents. |

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable quantitative solubility data, a well-controlled experimental procedure is essential. The equilibrium (or thermodynamic) solubility is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved and undissolved solute.[2] The following protocol outlines the widely accepted shake-flask method, which is a robust technique for determining thermodynamic solubility.[3][4]

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument

2. Procedure:

-

Preparation:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Record the exact weight of the added solid.

-

Pipette a known volume of the selected organic solvent into the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C).

-

Agitate the slurry for a predetermined period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically sufficient, but the exact time should be determined by analyzing samples at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.[3]

-

-

Sampling and Separation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle at the bottom of the vial.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles that would otherwise lead to an overestimation of solubility.

-

-

Analysis:

-

Accurately weigh the filtered sample to determine its mass and calculate the volume from its density.

-

Prepare a series of dilutions of the filtered sample using the same solvent.

-

Quantify the concentration of this compound in the diluted samples using a pre-validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[1]

-

Calculate the solubility of this compound in the chosen solvent at the specified temperature. The results are typically expressed in units of mg/mL, g/100 mL, or mol/L.

-

Causality and Self-Validation

-

Why excess solid? The presence of undissolved solid at the end of the experiment is a visual confirmation that the solution is indeed saturated and at equilibrium.

-

Why constant temperature? Solubility is highly dependent on temperature. Maintaining a constant temperature is crucial for obtaining reproducible and accurate data.

-

Why filtration? Immediate filtration of the supernatant prevents the precipitation of the dissolved compound due to temperature fluctuations and removes any fine particles, ensuring that only the dissolved concentration is measured.

-

Why a validated analytical method? The accuracy of the solubility measurement is directly dependent on the accuracy of the analytical method used for quantification. A properly validated HPLC method with a standard calibration curve ensures reliable results.

Safety and Handling

This compound is a chemical compound that requires careful handling. While specific toxicity data is limited, related compounds can be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[5][6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[6]

-

Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

References

- Technobis Crystallization Systems. (n.d.). Determining solubility curves.

- Sarmad, S., et al. (2019). Direct Measurement of Amorphous Solubility. Analytical Chemistry.

- HUBER. (n.d.). Solubility determination and crystallization.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- National Center for Biotechnology Information. (2019). Direct Measurement of Amorphous Solubility.

- Unknown. (n.d.). Experiment 1 Determination of Solubility Class.

- PharmaTutor. (2013). Solubility Determination in Drug Discovery and Development.

- Scribd. (n.d.). Solubility Testing of Organic Compounds.

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

- Unknown. (2023). Solubility of Organic Compounds.

Sources

- 1. Solubility determination and crystallization [huber-online.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Direct Measurement of Amorphous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

2,5-Dibromonicotinonitrile safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 2,5-Dibromonicotinonitrile for Research and Development Professionals

Section 1: Introduction and Hazard Analysis

This compound (CAS No. 1214340-41-6) is a halogenated pyridine derivative that serves as a versatile building block in synthetic organic chemistry, particularly within the field of drug discovery and development.[1] Its utility lies in the strategic placement of two bromine atoms and a nitrile group on the pyridine ring, which allows for diverse downstream chemical modifications.

-

Structural Analogs: Compounds like 5-Bromonicotinonitrile are classified as harmful if swallowed, in contact with skin, or inhaled, and are known to cause serious skin and eye irritation.[2][3] Another related compound, 2,5-Dibromoterephthalonitrile, is also identified as harmful and an irritant.[4]

-

Chemical Motifs: The presence of a nitrile group (-CN) suggests potential toxicity, as some organic nitriles can release cyanide in vivo. The dibromo-pyridine core is a reactive scaffold, indicating a likelihood of skin, eye, and respiratory irritation.

Based on this analysis, researchers must assume this compound is acutely toxic via oral, dermal, and inhalation routes, a severe irritant to the skin and eyes, and a respiratory tract irritant.

Section 2: The Hierarchy of Controls: A Foundational Safety Paradigm

Effective safety management extends beyond simply wearing personal protective equipment (PPE). The "Hierarchy of Controls" is a systematic framework that prioritizes the most effective and reliable safety measures. This approach is fundamental to designing safe experimental protocols involving hazardous substances like this compound.

The primary directive is to eliminate or substitute the hazard wherever possible. When this is not feasible, engineering controls, followed by administrative procedures, are implemented to minimize exposure. PPE is considered the final line of defense, essential for protecting against residual risks.

Caption: Workflow for implementing the Hierarchy of Controls.

Section 3: Engineering Controls and Laboratory Environment

Engineering controls are the most critical element in preventing exposure to this compound. They are designed to isolate the researcher from the chemical hazard at the source.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.[2][3] The fume hood provides primary containment, drawing airborne particles and potential vapors away from the user's breathing zone. The sash should be kept as low as possible to maximize capture velocity.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.

-

Safety Equipment: An operational eyewash station and safety shower must be located in close proximity to the workstation.[3][5] All personnel must be trained on their location and proper use.

Section 4: Personal Protective Equipment (PPE) Protocol

PPE is not a substitute for robust engineering controls but is essential for safeguarding against accidental contact.[6][7] A multi-layered PPE approach is required when handling this compound.

-

Eye and Face Protection:

-

Skin and Body Protection:

-

Lab Coat: A flame-resistant lab coat, fully buttoned, is required.

-

Gloves: Double-gloving with chemical-resistant gloves (e.g., nitrile) is mandatory.[9] Gloves must be inspected for integrity before each use. Contaminated gloves should be removed and disposed of immediately as hazardous waste, and hands should be washed.[9] The outer gloves should be removed before leaving the immediate work area to prevent cross-contamination.

-

Clothing: Full-length pants and closed-toe shoes are required. Antistatic footwear may be advisable if flammable solvents are in use.[9]

-

-

Respiratory Protection:

-

Under normal operating conditions within a certified fume hood, a respirator should not be necessary.

-

In situations where engineering controls may be compromised (e.g., a large spill, cleaning contaminated equipment outside of a hood), a NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates must be used.[3][10]

-

Section 5: Standard Operating Procedure (SOP) for Weighing and Handling a Solid Sample

This protocol is designed to minimize the generation of airborne dust and prevent cross-contamination.

-

Preparation:

-

Don all required PPE as described in Section 4.

-

Decontaminate the inner surfaces of the chemical fume hood.

-

Cover the work surface with absorbent, disposable bench paper.

-

Assemble all necessary items (spatulas, weigh paper/boats, secondary containers, solvent, waste bags) inside the fume hood before introducing the chemical.

-

-

Weighing:

-

Place the stock container of this compound in the fume hood. Allow it to equilibrate to the ambient temperature before opening to prevent moisture condensation.

-

Open the container slowly.

-

Use a clean, dedicated spatula to carefully transfer the approximate amount of solid to a tared weigh boat or creased weigh paper on a balance located within the hood.

-

Avoid any rapid movements that could create dust. Do not "tap" the spatula on the side of the container.

-

Securely close the stock container immediately after dispensing.

-

-

Transfer and Dissolution:

-

Carefully add the weighed solid to the reaction vessel.

-

If dissolving, add the solvent slowly down the side of the vessel to avoid splashing.

-

Use a small amount of the solvent to rinse the weigh boat and spatula, transferring the rinse into the reaction vessel to ensure a complete transfer.

-

-

Post-Handling Decontamination:

-

Place all disposable items that came into contact with the chemical (weigh boat, bench paper, outer gloves) into a dedicated, labeled hazardous waste bag located inside the fume hood.

-

Thoroughly decontaminate non-disposable equipment (e.g., spatula) with an appropriate solvent. Collect the rinse as hazardous waste.

-

Wipe down the work surface within the fume hood with a suitable solvent.

-

Remove PPE in the correct order (outer gloves first), avoiding contact with the contaminated exterior.

-

Section 6: Storage and Waste Management

Proper storage and disposal are critical to maintaining a safe laboratory environment.

-

Storage:

-

Store this compound in a tightly closed, clearly labeled container.[2][11]

-

The storage location must be a cool, dry, and well-ventilated area, separate from incompatible materials such as strong oxidizing agents and strong acids.[3]

-

Store in a designated cabinet for toxic or reactive chemicals. For long-term stability, storage under an inert atmosphere is recommended.[1]

-

-

Waste Disposal:

-

All materials contaminated with this compound are considered hazardous waste. This includes excess reagent, contaminated PPE, and cleaning materials.

-

Segregate waste into solid and liquid streams.

-

Collect waste in robust, sealed containers that are clearly labeled with the chemical name and associated hazards.

-

Dispose of all waste through an approved institutional or commercial hazardous waste disposal program in accordance with local, state, and federal regulations.[2][11][12]

-

Section 7: Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

| Exposure Route | First Aid Measures |